molecular formula C17H24FNO6 B5013700 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B5013700
M. Wt: 357.4 g/mol
InChI Key: XMOLJNCISUQGBQ-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a piperidine ring, which is a common structure found in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenoxy group, which suggests that it might have interesting biological activities .


Molecular Structure Analysis

The molecule contains a piperidine ring, an ether group, and a fluorophenoxy group. These functional groups could influence the compound’s reactivity and interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position of the fluorine atom on the phenoxy ring and the configuration of the piperidine ring .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are often found in drugs that act on the central nervous system, so it’s possible that this compound could have similar activities .

Safety and Hazards

As with any organic compound, handling should be done with appropriate safety precautions to prevent ingestion, inhalation, or contact with skin or eyes .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Depending on the results, it could be further optimized for increased potency or selectivity .

Properties

IUPAC Name

1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO2.C2H2O4/c16-14-6-2-3-7-15(14)19-13-12-18-11-10-17-8-4-1-5-9-17;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOLJNCISUQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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